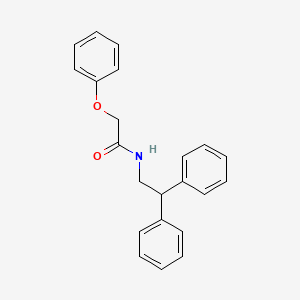![molecular formula C17H17ClN2O2 B7636939 N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)
N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is a member of the pyridine carboxamide family and is known for its diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. It is also thought to inhibit the activity of pro-inflammatory cytokines and enzymes, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of depression and anxiety. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide in lab experiments is its diverse pharmacological properties. It can be used to study a variety of biological processes and has potential therapeutic applications in a number of different diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an analgesic agent for the treatment of chronic pain. In addition, further research is needed to fully understand the mechanism of action of this compound and to develop more effective formulations for its use in experimental settings.
Métodos De Síntesis
N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide can be synthesized by reacting 4-chlorobenzaldehyde with 3-hydroxy-2-methyl-4-pyridinecarboxylic acid in the presence of a catalyst. The resulting intermediate is then treated with oxalyl chloride and 2-methyl-2-oxazoline to obtain the final product. The synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide has been extensively used in scientific research due to its diverse pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential as an antidepressant and anxiolytic agent. In addition, it has been studied for its effects on the central nervous system and its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-2-3-13(10-19-11)17(21)20-15-8-9-22-16(15)12-4-6-14(18)7-5-12/h2-7,10,15-16H,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWQWTQOMSLRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCOC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)
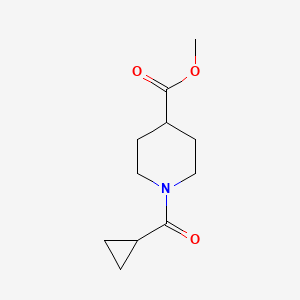

![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)
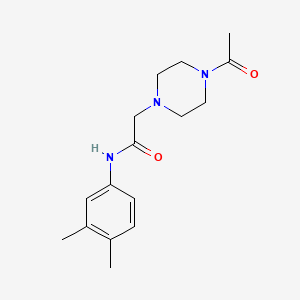
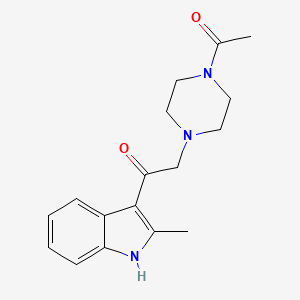

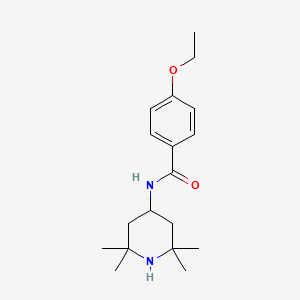

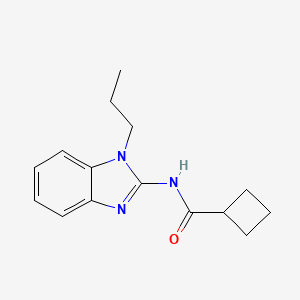
![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
